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molecular formula C11H16N2O B1351670 N-(6-Methylpyridin-2-yl)pivalamide CAS No. 86847-79-2

N-(6-Methylpyridin-2-yl)pivalamide

Cat. No. B1351670
M. Wt: 192.26 g/mol
InChI Key: MAZMJMLUKYPLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05716964

Procedure details

Carbon tetrachloride (CCl4, 300 mL) and the product from Example 1 (50.6 g, 0.26 mol) were placed in a 1-L flask equipped with a N2 inlet The solution was stirred until all solid dissolved. N-bromosuccinimide (NBS, 46.8 g, 0.26 mol) was then added to the reaction flask, followed by 2,2'-azobisisobutyronitrile (AIBN, 0.02 g). The reaction was heated to reflux for 7 h with a 500 watt reflector spot lamp. After cooling the reaction to room temperature, it was filtered and all solvent was removed under reduced pressure. Flash chromatography (15/85 ethyl acetate (EtOAc)/Hex) provided 24.89 g (37%) of title product.
Quantity
46.8 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step Two
Quantity
50.6 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
37%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:14])([CH3:13])[C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[N:7]=1)=[O:4].[Br:15]N1C(=O)CCC1=O>N(C(C)(C)C#N)=NC(C)(C)C#N.C(Cl)(Cl)(Cl)Cl>[Br:15][CH2:12][C:8]1[N:7]=[C:6]([NH:5][C:3](=[O:4])[C:2]([CH3:14])([CH3:13])[CH3:1])[CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
46.8 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Two
Name
Quantity
0.02 g
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Three
Name
Quantity
50.6 g
Type
reactant
Smiles
CC(C(=O)NC1=NC(=CC=C1)C)(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred until all solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a N2 inlet The solution
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 7 h with a 500 watt reflector spot lamp
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature
FILTRATION
Type
FILTRATION
Details
it was filtered
CUSTOM
Type
CUSTOM
Details
all solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=CC(=N1)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.89 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 35.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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